6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-4-pyridinecarboxaldehyde with 3-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 2-aminothiazole in the presence of a suitable catalyst to yield the desired thiazole derivative. The final step involves the methoxylation of the compound using methoxyamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and RNA, leading to its antimicrobial and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-methylphenylboronic acid
- 4-Methoxyphenethylamine
- Methyl (E)-2- [2- (6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate
Uniqueness
6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide is unique due to its specific combination of functional groups and its thiazole-nicotinamide structure
Properties
CAS No. |
365429-83-0 |
---|---|
Molecular Formula |
C23H20N4O2S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20N4O2S/c1-14-5-4-6-16(11-14)20-21(17-9-10-24-15(2)12-17)30-23(26-20)27-22(28)18-7-8-19(29-3)25-13-18/h4-13H,1-3H3,(H,26,27,28) |
InChI Key |
XJJIHXLQPUSHHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)C3=CN=C(C=C3)OC)C4=CC(=NC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.